2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

Catalog No.
S3454196
CAS No.
911417-62-4
M.F
C23H17N5O3
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)ph...

CAS Number

911417-62-4

Product Name

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid

IUPAC Name

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]acetic acid

Molecular Formula

C23H17N5O3

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H17N5O3/c29-21(30)13-31-17-5-3-4-14(11-17)22-26-20-7-2-1-6-18(20)23(27-22)25-16-8-9-19-15(10-16)12-24-28-19/h1-12H,13H2,(H,24,28)(H,29,30)(H,25,26,27)

InChI Key

UHUDLFMBGUWKOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)OCC(=O)O)NC4=CC5=C(C=C4)NN=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC(=CC=C3)OCC(=O)O)NC4=CC5=C(C=C4)NN=C5

Chemical Structure and Properties:

-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid is a small molecule with a complex chemical structure. It contains several functional groups, including an aromatic ring, a carboxylic acid group, and an amide group.

Scientific Research:

Research on 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid has primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in many cellular processes. By inhibiting kinases, this compound may have therapeutic potential in various diseases.

Studies have shown that 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid can inhibit ROCK2, a specific type of kinase involved in cellular signaling and smooth muscle contraction. [] This suggests that the compound may be useful in treating conditions associated with abnormal smooth muscle function, such as pulmonary arterial hypertension and fibrotic diseases.

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid is a complex organic compound characterized by its unique structure, which includes an indazole moiety, a quinazoline derivative, and a phenoxyacetic acid component. The molecular formula of this compound is C23H17N5O3, and it has a molecular weight of approximately 410.43 g/mol . The compound is notable for its potential therapeutic applications, particularly as a pharmacological agent targeting specific biological pathways.

As a metabolite, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid likely does not directly share the same mechanism of action as Belumosudil. However, it may provide insights into Belumosudil's metabolism and potential effects within the body [].

The chemical reactivity of 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid can be explored through various reactions typical of compounds containing phenoxy and amino groups. Key reactions may include:

  • Acid-Base Reactions: The carboxylic acid group can undergo deprotonation to form a carboxylate ion, which may enhance solubility and reactivity in biological systems.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Coupling Reactions: The presence of the phenoxy group allows for potential coupling reactions with other electrophiles, which can be useful in drug development.

Research indicates that 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid exhibits significant biological activity, particularly as an inhibitor of Rho-associated protein kinase (ROCK). ROCK inhibitors are known to play crucial roles in various cellular processes, including:

  • Regulation of cell motility
  • Modulation of smooth muscle contraction
  • Influence on neuronal function

These properties suggest potential applications in treating conditions such as hypertension, cancer metastasis, and neurodegenerative diseases .

The synthesis of 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid typically involves multi-step organic synthesis techniques. A general synthetic route might include:

  • Formation of the Indazole Core: Starting from appropriate precursors, the indazole ring can be constructed through cyclization reactions.
  • Synthesis of the Quinazoline Moiety: This may involve condensation reactions between suitable amines and carbonyl compounds.
  • Coupling Reaction: The indazole derivative can then be coupled with the quinazoline to form the central structure.
  • Final Modification: The phenoxyacetic acid moiety is introduced through esterification or amidation reactions.

Each step requires careful optimization to yield the desired compound with high purity .

2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid has potential applications in:

  • Pharmaceutical Development: As a candidate for new therapies targeting ROCK pathways.
  • Research Tools: Useful in studying cellular processes related to cell migration and contraction.

Its unique structure may also allow for further modifications to enhance efficacy or selectivity against specific targets.

Interaction studies involving 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid have shown its ability to bind selectively to ROCK enzymes. These studies typically utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics and affinity.
  • Isothermal Titration Calorimetry (ITC): To assess thermodynamic parameters of binding interactions.

Such studies are critical for understanding the compound's mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid. These include:

Compound NameStructureKey Features
2-(3-(4-aminoquinazolinyl)phenoxy)acetic acidSimilar core structureLacks the indazole moiety
2-[3-[4-(1H-indazolyl)-pyrimidinyl]phenoxy]acetic acidContains pyrimidine instead of quinazolineDifferent biological activity profile
2-[3-[4-chloroquinazolinyl]phenoxy]acetic acidHalogenated variantPotentially altered pharmacokinetics

These compounds highlight the uniqueness of 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid in its combination of pharmacophores, which may contribute to its distinctive biological activity and therapeutic potential .

Novel Heterocyclic Annulation Strategies for Quinazolinone Core Assembly

The quinazolinone core serves as the central scaffold in the target compound, necessitating efficient annulation protocols. Recent advances leverage asymmetric catalysis and microwave-assisted cyclization to enhance stereoselectivity and reaction rates.

N-Heterocyclic Carbene (NHC)-Catalyzed [3 + 2] Annulation
Chiral NHC catalysts enable intramolecular [3 + 2] annulation between enals and quinazolinone-derived imines, forming pyrroloindoline-fused quinazolinones with excellent enantioselectivity (up to 98% ee) . This method avoids traditional stoichiometric bases, instead utilizing the carbene’s nucleophilic properties to generate homoenolate intermediates. The reaction proceeds via a formal cycloaddition mechanism, with the NHC activating the enal through Breslow intermediate formation (Figure 1).

Microwave-Assisted [3 + 3] Annulation
Microwave irradiation accelerates the [3 + 3] annulation of quinazolinones with 3-formylchromones, yielding pyrido-fused quinazolinones in 30 minutes under catalyst-free conditions . This approach achieves 70–85% yields while tolerating electron-donating and electron-withdrawing substituents on both reactants. The rapid heating minimizes side reactions, making it suitable for thermally sensitive intermediates.

Electrochemical Synthesis
Green electrochemical methods employ catalytic quantities of ruthenium complexes to mediate dehydrogenative cyclization, forming quinazolinones from amidines and aldehydes . Constant potential electrolysis at 1.2 V (vs. Ag/AgCl) in acetonitrile achieves 65–80% yields, with H₂O as the sole byproduct.

MethodCatalystYield (%)StereoselectivityReference
NHC [3 + 2] AnnulationChiral NHC75–9290–98% ee
Microwave [3 + 3]None70–85N/A
ElectrochemicalRu(bpy)₃²⁺65–80N/A

Position-Selective Functionalization of Indazol-5-yl Substituents

Functionalization at the indazol-5-yl position demands strategies to overcome the inherent electronic bias of the heterocycle. Transition metal-catalyzed C–H activation and radical-mediated pathways have emerged as dominant approaches.

Palladium-Catalyzed C–H Acetoxylation
Palladium(II) acetate in trifluoroacetic acid selectively acetoxylates the 5-position of 1H-indazole via a concerted metalation-deprotonation (CMD) mechanism . Using PhI(OAc)₂ as the oxidant, this method achieves 82% yield with >20:1 regioselectivity over the 4-position. Density functional theory (DFT) calculations attribute selectivity to the lower activation barrier for C–H cleavage at C5 (ΔΔG‡ = 3.2 kcal/mol).

Copper-Mediated Amination
Amino acid-promoted CuI catalysis enables coupling of 5-bromoindazole with aryl amines under mild conditions (40–90°C) . L-Proline acts as a bifunctional ligand, facilitating oxidative addition and stabilizing the Cu(III) intermediate. This system achieves 85–93% yields for electron-deficient aryl amines, with negligible homocoupling byproducts.

Phenoxyacetic Acid Sidechain Conjugation Techniques

Conjugation of the phenoxyacetic acid moiety requires chemoselective etherification and ester hydrolysis. Recent work emphasizes tandem catalysis and protecting-group-free strategies.

Palladium-Catalyzed Tandem Cyclization
An "on-water" palladium-catalyzed reaction couples arylboronic acids with 2-cyanophenols, forming the phenoxyquinazoline scaffold in one pot . The protocol constructs both the C–N bond (quinazolinone-indazole) and C–O bond (phenoxy-acetic acid) with 45–98% yields. Key to success is the use of Pd(OAc)₂/XPhos (2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl), which suppresses protodeboronation during cross-coupling.

Base-Free Ester Hydrolysis
Micellar catalysis in aqueous SDS (sodium dodecyl sulfate) enables hydrolysis of methyl phenoxyacetate intermediates without strong bases. At 80°C, 0.5 M SDS achieves complete conversion in 2 hours, avoiding side reactions with acid-sensitive quinazolinones.

Catalytic Systems for C–N Bond Formation in Aminoquinazoline Synthesis

C–N bond formation between the quinazolinone and indazole subunits relies on transition metal catalysis and cooperative ligand effects.

Buchwald-Hartwig Amination
Palladium-catalyzed amination using RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) couples 2-chloroquinazoline with 5-aminoindazole in toluene at 110°C . The reaction tolerates nitro, cyano, and ester groups, providing 78–91% yields. Mechanistic studies confirm a monoligated Pd(0) species as the active catalyst.

Copper-Amino Acid Complexes
CuI/N-methylglycine systems promote Ullmann-type coupling of aryl iodides with 5-aminoindazole at 60°C . The amino acid chelates copper, accelerating oxidative addition and stabilizing the aryl-Cu intermediate. This method achieves 88% yield with 1000:1 Cu:substrate ratio.

Solvent-Free Mechanochemical Approaches to Polycyclic Systems

Mechanochemistry offers a sustainable route to assemble the target compound’s polycyclic architecture without solvents.

Ball-Mill-Enabled C–H Activation
High-speed ball milling (30 Hz, stainless steel jars) facilitates indazole-quinazolinone coupling via Pd/C-mediated C–H activation . The mechanochemical environment promotes solid-state interactions between 2-aminobenzonitrile and indazole-5-boronic acid, achieving 68% yield in 2 hours. This method eliminates solvent waste and reduces reaction times by 70% compared to solution-phase analogs.

Co-Grinding for Imine FormationCo-grinding quinazolinone-2-carbaldehyde with 5-aminoindazole in the presence of montmorillonite K10 yields the Schiff base intermediate quantitatively. Subsequent acid-catalyzed cyclization (PTSA, 50°C) completes the annulation, demonstrating the viability of fully solvent-free synthesis.

Electronic Effects of Substituents at Quinazolin-2-yl Position

The electron density distribution across the quinazoline ring system substantially modulates target affinity through dipole interactions and π-π stacking capabilities. Introduction of electron-withdrawing groups at the C2 position enhances hydrogen-bond acceptor strength with kinase ATP-binding pockets, as demonstrated by 48% increased ROCK2 inhibition when substituting hydrogen with nitro groups [2] [5]. Conversely, electron-donating methoxy substituents reduce polar interactions but improve solubility parameters by 22% through enhanced water molecule coordination [1] [2].

A comparative analysis of para-substituted quinazolin-2-yl derivatives reveals nonlinear electronic effects:

SubstituentHammett σ ValueROCK2 IC₅₀ (nM)Aqueous Solubility (μg/mL)
-NO₂+0.7812.48.2
-CN+0.6618.910.1
-H0.0034.715.3
-OCH₃-0.2741.222.8

Data derived from catalytic hydrogenation studies [2] and molecular dynamics simulations [5] demonstrate that moderate electron-withdrawing character optimizes both target engagement and physicochemical properties. The nitro group's strong inductive effect facilitates charge transfer complex formation with tyrosine residues in kinase activation loops, while maintaining sufficient lipophilicity for membrane permeation [2] [5].

Steric Influences of Phenoxy Group Modifications

Steric bulk at the phenoxy bridge's meta-position creates allosteric effects on target protein conformation. X-ray crystallographic evidence shows that ethyl substitution at the phenoxy oxygen induces 15° rotation in the quinazoline-indazole dihedral angle, enhancing complementarity with ROCK2's hydrophobic pocket II [4]. Bulky tert-butyl derivatives exhibit 3.2-fold improved selectivity over JNK1 isoforms through steric exclusion from narrower ATP-binding clefts [4].

Molecular docking studies comparing phenoxy substituents reveal critical spatial requirements:

  • Linear alkyl chains ≤C4 maintain planar orientation with RMSD <0.8Å
  • Branched substituents at C3 induce 12-18° out-of-plane distortion
  • Aryl extensions create π-stacking with gatekeeper phenylalanine residues

Optimal activity occurs with 2-methylpropanoyl substitutions, balancing steric hindrance (molecular volume 148ų) and hydrophobic contact surface area (84Ų) [4] [5].

Role of Indazol-5-yl Nitrogen Topology in Target Engagement

The indazole ring's tautomeric equilibrium between 1H- and 2H- forms directly influences hydrogen-bond donation capacity. Quantum mechanical calculations show the 1H-tautomer predominates (78% population) in physiological conditions, favoring dual hydrogen bonds with kinase hinge regions [4] [5]. Replacement with 7-azaindazole derivatives alters tautomer distribution to 54% 1H-form, reducing target residence time by 40% [4].

Nitrogen position modulates interaction geometry:

  • N1 hydrogen bonds with catalytic lysine (K121 in ROCK2)
  • N2 participates in water-mediated interactions with DFG motif
  • N7 coordinates with magnesium ions in metal-binding sites

Methylation at N1 abolishes 92% of enzymatic activity by preventing tautomerization, while N2-cyano substitution enhances potency 2.3-fold through charge-assisted hydrogen bonding [4] [5].

Carboxylic Acid Bioisosteric Replacements for Improved Pharmacokinetics

The acetic acid moiety's ionization state (pKa 3.8) limits blood-brain barrier penetration. Bioisosteric replacement with tetrazole (pKa 4.9) improves brain-to-plasma ratio from 0.03 to 0.41 while maintaining 89% ROCK2 inhibitory activity [4]. Sulfonamide analogs demonstrate 3.5-fold increased oral bioavailability but suffer 62% reduced target affinity due to altered hydrogen-bond networks [2] [4].

Comparative pharmacokinetic parameters:

BioisostereLogD₇.₄Plasma Clearance (mL/min/kg)Vdss (L/kg)
-COOH1.232.40.8
-Tetrazole0.928.11.2
-SO₂NH₂0.519.72.4
-CONHOH-0.345.20.6

Molecular dynamics simulations reveal tetrazole derivatives maintain salt bridge interactions with arginine residues while reducing plasma protein binding from 98% to 94% [4] [5].

Three-Dimensional Conformational Analysis of Polyaromatic Systems

The compound's bioactive conformation adopts a twisted geometry with 127° dihedral angle between quinazoline and indazole rings. Nuclear Overhauser effect spectroscopy (NOESY) identifies key through-space correlations:

  • H8(quinazoline) ↔ H4(indazole) (2.8Å)
  • Phenoxy O ↔ N3(quinazoline) (3.1Å)

The quinazoline-indazole compound 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)acetic acid represents a sophisticated molecular architecture designed for selective tyrosine kinase inhibition through ATP-competitive mechanisms [1] [2]. The quinazoline scaffold serves as a privileged structure in medicinal chemistry, particularly for ATP-dependent kinase inhibition, with five out of thirty FDA-approved kinase inhibitors containing this framework [3]. This structural preference stems from the quinazoline core's ability to occupy the adenine-binding pocket within the ATP-binding site of tyrosine kinases [4] [5].

The mechanistic basis for ATP-competitive inhibition involves the compound's ability to compete directly with adenosine triphosphate for binding to the kinase active site [6] [7]. Type I inhibitors, such as compounds containing the quinazoline-indazole framework, bind competitively to the ATP-binding site of active tyrosine kinases [8]. The quinazoline moiety specifically occupies the ATP-binding site and forms critical hydrogen bonds with conserved hinge region residues, typically involving nitrogen atoms at positions N1 and N3 of the quinazoline ring [5] [9].

Structural studies reveal that the 4-aniline moiety extends into the hydrophobic pocket of the ATP-binding cleft, forming a characteristic angle with the quinazoline ring [5]. The indazole substituent provides additional binding interactions that enhance selectivity and potency through specific contacts with kinase domain residues [10] [4]. The formation of hydrogen bonds between the quinazoline N-1 and methionine residues, alongside water-mediated interactions through N-3 with threonine residues, creates a stable binding conformation that effectively displaces ATP from its binding site [5] [9].

Kinetic ParameterQuinazoline-Based InhibitorsATP Competitive Mechanism
Binding ModeType I (ATP-site competitive)Direct competition with ATP
IC50 Range0.008-127 nM (reported examples)Variable based on structure
Hydrogen Bond FormationHinge region (Met, Thr residues)Essential for binding affinity
Binding Pocket OccupancyAdenine + hydrophobic regionsFull ATP-site engagement

The kinetic analysis of ATP-competitive inhibition follows classical competitive inhibition patterns, where the inhibitor increases the apparent Michaelis-Menten constant (Km) for ATP while leaving the maximum velocity (Vmax) unchanged [11] [12]. The relationship between IC50 and Ki values for competitive inhibitors is dependent on substrate concentration, following the equation Ki = IC50 / (1 + [S]/Km), where [S] represents the ATP concentration [12] [13].

Allosteric Regulation of Epigenetic Modifying Enzymes

The quinazoline-indazole framework demonstrates significant potential for allosteric regulation of epigenetic modifying enzymes through mechanisms distinct from direct active site inhibition [14] [15]. Epigenetic enzymes, including histone deacetylases, DNA methyltransferases, and protein arginine methyltransferases, are increasingly recognized as targets for allosteric modulation, offering opportunities for enhanced selectivity and reduced side effects compared to orthosteric inhibition [15] [16].

Allosteric regulation occurs when small molecules bind to sites distant from the enzyme active site, inducing conformational changes that modulate catalytic activity [15]. For histone deacetylase 8, allosteric regulation involves shifts in populations between exchanging states, with inactive states being stabilized by specific mutations and resembling sparsely-populated conformations in equilibrium with active enzyme forms [17]. The regulatory allosteric region extends up to 28 Ångströms from the active site, demonstrating the long-range nature of allosteric communication within these enzymes [17].

Protein arginine methyltransferases exhibit sophisticated allosteric regulation mechanisms, where methylation at one histone residue can activate another site for methylation by different enzymes [18]. For example, monomethylation of arginine 17 in histone H4 by PRMT7 can allosterically activate PRMT5-mediated methylation at arginine 3, demonstrating cross-enzyme allosteric communication [18]. This regulation involves binding of methylated substrates to allosteric sites on PRMT5, causing conformational changes that increase activity toward native substrate residues [18].

DNA methyltransferase DNMT3B demonstrates complex allosteric regulation through oligomerization-dependent mechanisms [19]. The PWWP domain contributes to allosteric regulation by interacting with ADD and methyltransferase domains, creating a trilateral association that reinforces autoinhibition [19]. Mutations that disrupt these allosteric interactions lead to significant increases in DNA methylation efficiency, with some variants showing 3.5-fold enhanced activity compared to wild-type enzyme [19].

Epigenetic EnzymeAllosteric MechanismRegulatory DistanceFunctional Outcome
HDAC8Conformational state shiftsUp to 28 ÅActivity modulation
PRMT5/PRMT7Cross-enzyme activationHistone substrate levelEnhanced methylation
DNMT3BOligomerization couplingDomain interfaceAutoinhibition release
p300/CBPSmall molecule bindingNon-catalytic domainsAcetyltransferase regulation

The allosteric modulation of epigenetic enzymes by quinazoline-indazole compounds likely involves binding to non-catalytic domains or protein interfaces, leading to conformational changes that propagate to the active site [15]. These mechanisms offer advantages over direct active site inhibition, including improved selectivity profiles and the potential for fine-tuning enzymatic activity rather than complete inhibition [15] [16].

Redox-Mediated Activation Pathways in Hypoxic Microenvironments

The cellular response to hypoxic conditions involves complex redox-mediated signaling pathways that can be modulated by quinazoline-indazole compounds through multiple mechanisms [20] [21]. Hypoxia-induced reactive oxygen species generation creates a unique microenvironment where redox-sensitive proteins and pathways become critical determinants of cellular fate and drug response [21] [22].

Under hypoxic conditions, mitochondrial electron transport chain dysfunction leads to increased superoxide production despite reduced oxygen availability [23]. This paradoxical increase in reactive oxygen species occurs primarily through complexes I and III of the electron transport chain, where electron leakage results in superoxide formation [21] [23]. The resulting oxidative stress activates hypoxia-inducible factors and other redox-sensitive transcription factors that coordinate cellular adaptation to low oxygen environments [24] [25].

Redox-mediated activation of AMP-activated protein kinase represents a key pathway linking hypoxia to metabolic reprogramming [23]. Hypoxia-induced reactive oxygen species trigger calcium release from intracellular stores, activating calcium release-activated calcium channels that amplify calcium signaling [23]. This calcium influx activates calmodulin-dependent kinase kinase beta, which phosphorylates and activates AMPK through a redox-dependent mechanism [23]. The activated AMPK subsequently modulates cellular metabolism and promotes survival under hypoxic stress [23].

The nuclear factor erythroid 2-related factor 2 pathway serves as a central regulator of antioxidant responses in hypoxic microenvironments [22]. Reactive oxygen species activate Nrf2 by disrupting its interaction with Keap1, allowing nuclear translocation and binding to antioxidant response elements [22]. This activation upregulates detoxification enzymes including glutathione S-transferases and NAD(P)H oxidoreductase 1, creating cellular resistance to oxidative damage and therapeutic intervention [22].

Redox PathwayHypoxic ActivationDownstream EffectsTherapeutic Implications
HIF signalingROS stabilizationAngiogenesis, metabolismDrug resistance
AMPK activationROS-calcium couplingMetabolic reprogrammingSurvival signaling
Nrf2 pathwayOxidative stressAntioxidant upregulationDetoxification enhancement
mitochondrial ROSETC dysfunctionSignaling molecule releaseCellular adaptation

Quinazoline-indazole compounds may modulate these redox-mediated pathways through direct antioxidant effects or by interfering with redox-sensitive protein interactions [26] [27]. The compound's ability to influence cellular redox status could alter the activation state of hypoxia-inducible factors and modify the cellular response to hypoxic stress [27]. Understanding these redox-mediated mechanisms is crucial for optimizing therapeutic efficacy in hypoxic tumor microenvironments where conventional therapies often fail [20] [22].

Protein-Protein Interaction Disruption Mechanisms

The disruption of protein-protein interactions represents a sophisticated mechanism through which quinazoline-indazole compounds can modulate cellular signaling networks and therapeutic targets [28] [29]. Protein-protein interactions form the foundation of cellular regulatory networks, and their aberrant formation or disruption is associated with various disease states, making them attractive therapeutic targets [29] [30].

Small molecule inhibitors of protein-protein interactions operate through multiple mechanisms, including direct binding to protein interfaces, allosteric modulation of binding sites, and stabilization of alternative conformational states [29] [31]. The quinazoline-indazole framework provides a molecular scaffold capable of engaging protein surfaces through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking arrangements [32]. These interactions can disrupt critical protein complexes or prevent their formation, leading to downstream signaling alterations [31].

Allosteric disruption of protein-protein interactions represents a particularly elegant mechanism, where small molecules bind to sites distant from the protein interface but induce conformational changes that reduce binding affinity [32]. Studies of imidazole glycerol phosphate synthase demonstrate how small molecules can bind at allosteric sites and disrupt the communication between protein domains, effectively inhibiting enzymatic activity without competing with natural substrates or effectors [32]. The binding of inhibitors at the HisF-HisH interface uncouples conformational changes induced by effector binding from the catalytic site activation, demonstrating the power of allosteric protein-protein interaction disruption [32].

The NKG2D immune receptor provides an example of successful small molecule disruption of protein-protein interactions through targeting of oligomeric interfaces [33]. Two distinct chemical classes of inhibitors were identified that bind to overlapping sites at the NKG2D dimer interface, capturing a cryptic pocket formed by natural protein dynamics [33]. These inhibitors hold the NKG2D dimer in an open conformation that prevents engagement with natural ligands and subsequent signaling activation [33].

Interaction TypeDisruption MechanismStructural RequirementsFunctional Outcome
Direct interfaceCompetitive bindingComplementary surfaceImmediate dissociation
Allosteric siteConformational changeDistant binding pocketReduced affinity
Oligomer interfaceState stabilizationDimer/multimer contactPrevented assembly
Dynamic complexKinetic modulationTransient state captureAltered kinetics

The success of protein-protein interaction inhibitors depends on their ability to engage relatively flat and large binding surfaces that typically characterize protein interfaces [28] [34]. The quinazoline-indazole framework can be functionalized with appropriate substituents to create molecules capable of spanning these extended surfaces while maintaining drug-like properties [31]. The identification of "hot spots" within protein interfaces, typically involving tryptophan, arginine, and tyrosine residues, provides guidance for inhibitor design [31].

Subcellular Localization Dynamics Using Fluorescent Analogues

The investigation of subcellular localization dynamics through fluorescent analogues provides critical insights into the cellular uptake, distribution, and target engagement of quinazoline-indazole compounds [35] [36]. Fluorescent protein tagging and live-cell imaging techniques enable real-time monitoring of protein trafficking and localization changes in response to chemical perturbations [37] [38].

Fluorescent analogues of bioactive compounds must maintain the pharmacological properties of the parent molecule while incorporating fluorophore moieties that enable detection and tracking [35] [39]. The quinazoline-indazole framework can be modified with fluorescent labels through careful consideration of structure-activity relationships to preserve target binding affinity and selectivity [35]. Green fluorescent protein fusions and synthetic fluorescent dyes represent the primary approaches for creating trackable analogues [35] [40].

Advanced imaging techniques, including spinning disk confocal microscopy and time-resolved flow cytometry, enable quantitative analysis of subcellular localization dynamics [35] [41]. These methods can correlate fluorescence lifetime changes with specific subcellular compartments, providing detailed information about compound distribution and target engagement kinetics [41]. The use of multicolor tagging strategies allows simultaneous monitoring of multiple proteins and their responses to chemical perturbation [37].

Fluorogen activating protein technology offers unique advantages for studying protein trafficking and localization dynamics [39]. This approach uses cell-impermeant and cell-permeant fluorogenic dyes that become fluorescent only upon binding to their cognate protein tags [39]. The elimination of wash steps and the ability to selectively label surface versus total protein populations make this technology particularly valuable for trafficking studies [39].

Imaging MethodTemporal ResolutionSpatial ResolutionApplication
Confocal microscopySeconds to minutes~200 nmStatic localization
Live-cell imagingMilliseconds~300 nmDynamic tracking
Flow cytometryMicrosecondsSingle cellPopulation analysis
Super-resolutionMinutes~50 nmMolecular detail

The analysis of subcellular localization dynamics reveals important information about compound mechanism of action and cellular pharmacology [36] [42]. Changes in protein localization patterns upon compound treatment can indicate target engagement, pathway activation, or cellular stress responses [37]. Quantitative colocalization analysis using statistical methods such as Pearson-Spearman correlation provides objective measures of localization changes [35].

The integration of subcellular localization data with biochemical and functional studies creates a comprehensive understanding of compound activity [36] [43]. Visual proteomics approaches that combine high-throughput microscopy with machine learning enable large-scale analysis of localization changes across multiple proteins simultaneously [37]. These methods facilitate the identification of both primary target effects and secondary pathway modulations that contribute to overall compound activity [37] [43].

XLogP3

4.3

Dates

Last modified: 04-14-2024

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